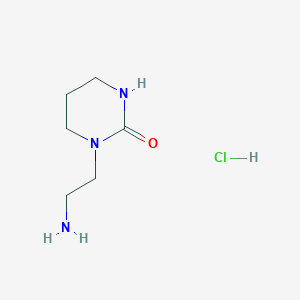
1-(2-アミノエチル)-1,3-ジアジナン-2-オン塩酸塩
概要
説明
1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride is a chemical compound that belongs to the class of imidazoline derivatives It is characterized by the presence of a diazinane ring, which is a six-membered ring containing two nitrogen atoms
科学的研究の応用
1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1,3-diazinan-2-one with 2-aminoethyl chloride hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: On an industrial scale, the production of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and concentration can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, aqueous or organic solvents, controlled temperature.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted diazinane derivatives.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
- 1-(2-Aminoethyl)maleimide hydrochloride
- N-(2-Hydroxyethyl)maleimide
- N-(2-Aminoethyl)maleimide trifluoroacetate salt
Comparison: 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride is unique due to its diazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 1-(2-Aminoethyl)maleimide hydrochloride also contains an aminoethyl group, its maleimide ring structure results in different reactivity and applications. The diazinane ring in 1-(2-Aminoethyl)-1,3-diazinan-2-one hydrochloride provides additional stability and versatility in various chemical reactions and applications.
特性
IUPAC Name |
1-(2-aminoethyl)-1,3-diazinan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-2-5-9-4-1-3-8-6(9)10;/h1-5,7H2,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRHTSLZYGMWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
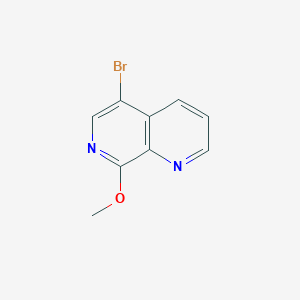
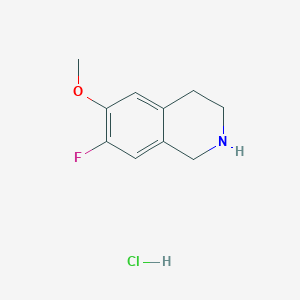
![[1-(Thiophen-2-yl)cyclopropyl]methanol](/img/structure/B1448276.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)
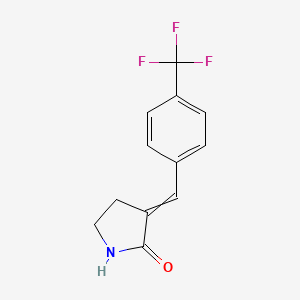
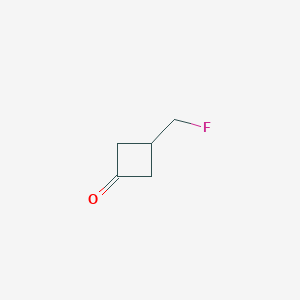
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)

![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)
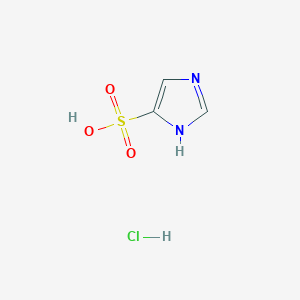
![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
